2-Ethyl-4-hydroxy-2,4-dimethylpentanal
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Overview
Description
2-Ethyl-4-hydroxy-2,4-dimethylpentanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a hydroxyl group and two methyl groups attached to the pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-hydroxy-2,4-dimethylpentanal can be achieved through several methods. One common approach involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-hydroxy-2,4-dimethylpentanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde group to an alcohol.
Substitution: Substitution reactions may involve the use of halogenating agents to replace the hydroxyl group with a halogen atom.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethyl-4-hydroxy-2,4-dimethylpentanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxy-2,4-dimethylpentanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which are essential for its biological activity .
Comparison with Similar Compounds
- 2-Ethyl-4-hydroxy-2-methylpentanal
- 4-Hydroxy-4-methyl-2-pentanone
- 2-Hydroxy-4-methylpentanoic acid
Uniqueness: 2-Ethyl-4-hydroxy-2,4-dimethylpentanal is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-2,4-dimethylpentanal |
InChI |
InChI=1S/C9H18O2/c1-5-9(4,7-10)6-8(2,3)11/h7,11H,5-6H2,1-4H3 |
InChI Key |
QLOCUVAFNZUPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)(C)O)C=O |
Origin of Product |
United States |
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